molecular formula C11H15FN2 B1320994 (S)-2-(4-Fluoro-2-methylphenyl)piperazine CAS No. 780744-28-7

(S)-2-(4-Fluoro-2-methylphenyl)piperazine

Cat. No.: B1320994
CAS No.: 780744-28-7
M. Wt: 194.25 g/mol
InChI Key: DYANWVNTGDQHGY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is a chiral compound belonging to the piperazine family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and piperazine.

    Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral agent or chromatography to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Automated Chiral Resolution: Employing automated chromatographic systems for efficient separation of enantiomers.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the nucleophile used.

Scientific Research Applications

(S)-2-(4-Fluoro-2-methylphenyl)piperazine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating receptor binding and activity, particularly in the context of neurotransmitter systems.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Lacks the methyl group, leading to different pharmacological properties.

    1-(2-Methylphenyl)piperazine: Lacks the fluorine atom, affecting its receptor binding profile.

    1-(4-Chlorophenyl)piperazine: Substitution of fluorine with chlorine alters its chemical reactivity and biological activity.

Uniqueness

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is unique due to the specific combination of fluorine and methyl substituents on the phenyl ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for developing selective receptor modulators and other therapeutic agents.

Properties

IUPAC Name

(2S)-2-(4-fluoro-2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYANWVNTGDQHGY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609025
Record name (2S)-2-(4-Fluoro-2-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780744-28-7
Record name (2S)-2-(4-Fluoro-2-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.